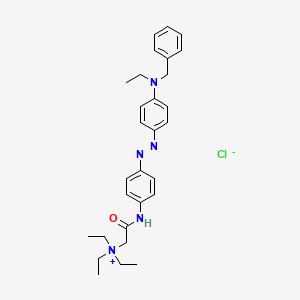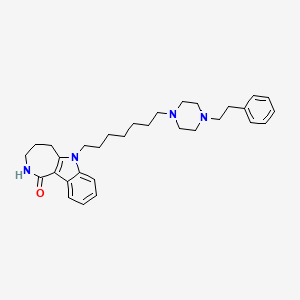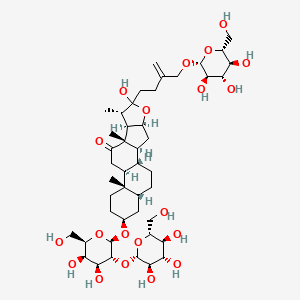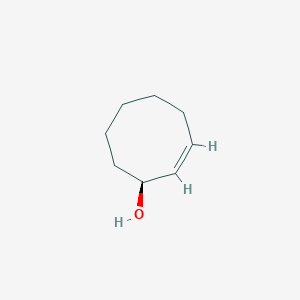
(S,E)-Cyclooct-2-enol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S,E)-Cyclooct-2-enol is an organic compound characterized by a cyclooctane ring with a double bond at the second position and a hydroxyl group (-OH) attached to the same carbon. The (S,E) notation indicates the stereochemistry of the compound, with (S) referring to the absolute configuration of the chiral center and (E) denoting the trans configuration of the double bond.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S,E)-Cyclooct-2-enol typically involves the following steps:
Formation of the Cyclooctane Ring: This can be achieved through various cyclization reactions, such as the intramolecular aldol condensation or ring-closing metathesis.
Introduction of the Double Bond: The double bond can be introduced via dehydrohalogenation reactions, where a halogenated cyclooctane derivative is treated with a strong base.
Hydroxylation: The hydroxyl group is introduced through hydroboration-oxidation or epoxidation followed by ring-opening.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using catalysts to improve yield and selectivity. Continuous flow reactors and optimized reaction conditions are employed to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(S,E)-Cyclooct-2-enol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The double bond can be reduced to a single bond using hydrogenation with catalysts such as palladium on carbon (Pd/C).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO₄).
Reduction: Hydrogen gas (H₂) with Pd/C or lithium aluminum hydride (LiAlH₄).
Substitution: SOCl₂, PBr₃, or tosyl chloride (TsCl).
Major Products
Oxidation: Cyclooct-2-enone or cyclooct-2-enal.
Reduction: Cyclooctanol.
Substitution: Cyclooct-2-enyl chloride or bromide.
Wissenschaftliche Forschungsanwendungen
(S,E)-Cyclooct-2-enol has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (S,E)-Cyclooct-2-enol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, while the double bond may participate in π-π interactions or undergo further chemical modifications. These interactions can modulate biological pathways and elicit specific physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclooctanol: Lacks the double bond, making it less reactive in certain chemical reactions.
Cyclooct-2-enone: Contains a carbonyl group instead of a hydroxyl group, leading to different reactivity and applications.
Cyclooctene: Lacks the hydroxyl group, making it less versatile in functional group transformations.
Uniqueness
(S,E)-Cyclooct-2-enol is unique due to its combination of a hydroxyl group and a double bond within a cyclooctane ring, providing a versatile platform for various chemical reactions and applications
Eigenschaften
Molekularformel |
C8H14O |
|---|---|
Molekulargewicht |
126.20 g/mol |
IUPAC-Name |
(1S,2E)-cyclooct-2-en-1-ol |
InChI |
InChI=1S/C8H14O/c9-8-6-4-2-1-3-5-7-8/h4,6,8-9H,1-3,5,7H2/b6-4+/t8-/m1/s1 |
InChI-Schlüssel |
UJZBDMYKNUWDPM-YZCDNWJKSA-N |
Isomerische SMILES |
C1CC/C=C/[C@H](CC1)O |
Kanonische SMILES |
C1CCC=CC(CC1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


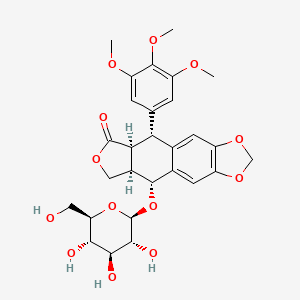
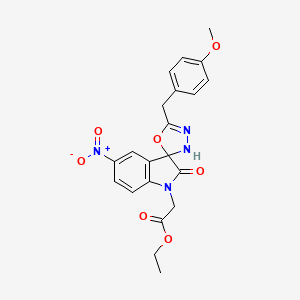
![N-[5-(Diethylamino)-2-[(3,5-dinitro-2-thienyl)azo]phenyl]acetamide](/img/structure/B12378630.png)

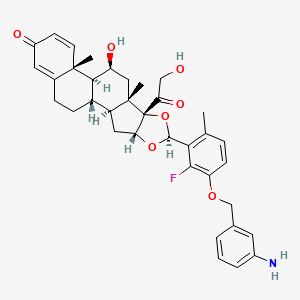

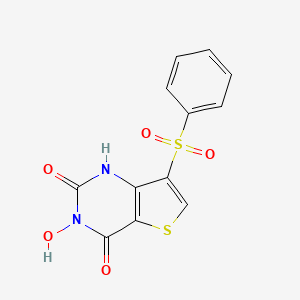
![4-[[(2Z)-2-[(2E)-2-[3-[(E)-2-[3-[(4-carboxyphenyl)methyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]methyl]benzoic acid](/img/structure/B12378672.png)
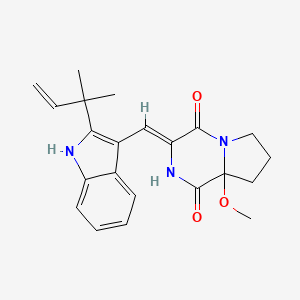
![3-fluoro-N-[3-(2-fluorophenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-ylidene]benzamide](/img/structure/B12378684.png)
